

# The Multifaceted Biological Potential of 4-Piperidin-4-ylphenol Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: **4-Piperidin-4-ylphenol**

Cat. No.: **B1354522**

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For Researchers, Scientists, and Drug Development Professionals

The **4-piperidin-4-ylphenol** scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging with a diverse array of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important class of compounds. Particular emphasis is placed on their well-established role as modulators of opioid receptors, alongside their emerging activities as anticancer agents, estrogen receptor modulators, and their potential in addressing neurodegenerative and inflammatory conditions. This document is intended to serve as a detailed resource, complete with quantitative data, experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development efforts.

## Opioid Receptor Modulation: A Primary Therapeutic Avenue

Derivatives of **4-piperidin-4-ylphenol** have been extensively investigated as potent and selective ligands for opioid receptors, particularly the mu ( $\mu$ ), delta ( $\delta$ ), and kappa ( $\kappa$ ) subtypes. These receptors are critical mediators of pain, mood, and reward, making them key targets for the development of analgesics and treatments for substance abuse disorders.

# Quantitative Analysis of Opioid Receptor Binding Affinity

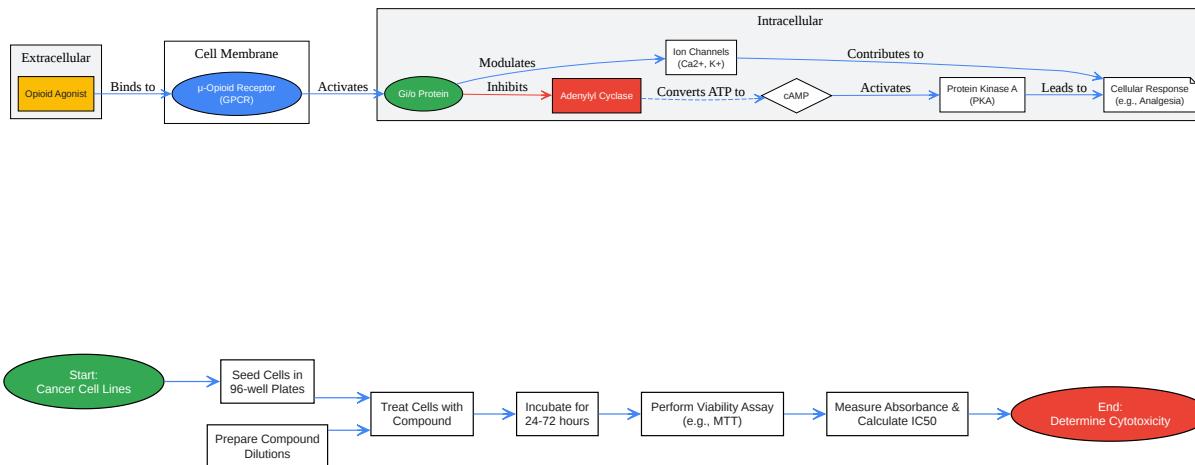
The binding affinities of various N-substituted and structurally modified **4-piperidin-4-ylphenol** derivatives for the  $\mu$ ,  $\delta$ , and  $\kappa$  opioid receptors have been determined through competitive radioligand binding assays. The inhibition constant ( $K_i$ ), a measure of the ligand's binding affinity, is a critical parameter in structure-activity relationship (SAR) studies. The following table summarizes the  $K_i$  values for a selection of these derivatives.

Compound ID	R-group		$\mu$ -Opioid Receptor $K_i$ (nM)	$\delta$ -Opioid Receptor $K_i$ (nM)	$\kappa$ -Opioid Receptor $K_i$ (nM)	Reference
	(Substitution on Piperidine Nitrogen)					
1	-CH <sub>3</sub>	508	>10000	194	[1]	
2	-(CH <sub>2</sub> ) <sub>2</sub> -Ph	0.88	13.4	4.09	[1]	
3	H	4300	>10000	2700	[1]	
4	-(CH <sub>2</sub> ) <sub>2</sub> -Ph	8.47	34.3	36.8	[1]	

Table 1: Opioid Receptor Binding Affinities of Selected **4-Piperidin-4-ylphenol** Derivatives. Data represents the inhibition constant ( $K_i$ ) in nanomolar (nM) concentrations. A lower  $K_i$  value indicates a higher binding affinity.

## Mu-Opioid Receptor Signaling Pathways

The activation of the  $\mu$ -opioid receptor (MOR), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to its physiological effects, including analgesia. The canonical pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.



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## References

- 1. [dda.creative-bioarray.com](http://dda.creative-bioarray.com) [dda.creative-bioarray.com]
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